1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a methanamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine typically involves the reaction of pyrazole derivatives with fluoroethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of fluoroethylamine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .
Biology: Its structural features make it a candidate for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine: Similar structure but with the fluoroethyl group at a different position on the pyrazole ring.
[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness: The unique positioning of the fluoroethyl group in [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged for specific applications where other isomers may not be as effective .
Properties
CAS No. |
1429417-85-5 |
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Molecular Formula |
C6H10FN3 |
Molecular Weight |
143.16 g/mol |
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H10FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4-5,8H2 |
InChI Key |
RQHGYAPFNGCMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCF)CN |
Origin of Product |
United States |
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